benzo[c][1,5]naphthyridin-6(5H)-one

PARP1 inhibition DNA damage repair oncology

Benzo[c][1,5]naphthyridin-6(5H)-one (CAS 94191-07-8) is the unsubstituted tricyclic scaffold that directly yields Torin 1 and Torin 2 (mTOR IC₅₀ = 0.25–10 nM, 200–800× selectivity over PI3K) and binds PARP1 (BindingDB). Generic substitution with alternative naphthyridinone chemotypes produces profoundly different target engagement profiles; only this precise benzo[c][1,5]naphthyridin-6(5H)-one core delivers the validated kinase and PARP1 ligand chemotype. Essential for focused library synthesis, SAR profiling, and PHOLED emitter development. Insist on authenticated CAS 94191-07-8 to ensure reproducible biological and photophysical performance.

Molecular Formula C12H8N2O
Molecular Weight 196.20 g/mol
CAS No. 94191-07-8
Cat. No. B10847009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzo[c][1,5]naphthyridin-6(5H)-one
CAS94191-07-8
Molecular FormulaC12H8N2O
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC=N3)NC2=O
InChIInChI=1S/C12H8N2O/c15-12-9-5-2-1-4-8(9)11-10(14-12)6-3-7-13-11/h1-7H,(H,14,15)
InChIKeyNGHUYPCHBUPCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c][1,5]naphthyridin-6(5H)-one (CAS 94191-07-8) – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Benzo[c][1,5]naphthyridin-6(5H)-one (CAS 94191-07-8) is a tricyclic heterocyclic compound whose molecular architecture is defined by a fused benzo[c][1,5]naphthyridine core bearing a lactam carbonyl at the 6-position . With a molecular formula of C₁₂H₈N₂O and a molecular weight of 196.20 g/mol, this compound serves as the unsubstituted parent scaffold for a broad and therapeutically diverse family of benzonaphthyridinone analogs . The scaffold is recognized in drug discovery as a privileged template for kinase inhibitor development, and its derivatives have been advanced as inhibitors of mTOR, ATR, Aurora kinases, and PARP1 . The compound is catalogued under ChEMBL ID CHEMBL320031 and UNII K463LM33X7, and is commercially available as a research-grade building block for medicinal chemistry and materials science applications .

Why Benzo[c][1,5]naphthyridin-6(5H)-one Cannot Be Interchanged with Other Naphthyridinone Scaffolds – A Quantitative Basis for Scrupulous Selection


Within the naphthyridinone class, minor structural variations produce profound and quantifiable shifts in target engagement and selectivity. The benzo[c][1,5]naphthyridin-6(5H)-one scaffold is the direct progenitor of Torin 1 and Torin 2, which achieve mTOR IC₅₀ values of 2–10 nM and 0.25 nM, respectively, with 200‑ to 800‑fold selectivity over PI3K . In contrast, 1,5‑naphthyridin‑2(1H)‑one analogs optimized as bacterial topoisomerase inhibitors (e.g., AM‑8888) display MIC values of 0.016–4 µg/mL against Gram‑positive and Gram‑negative pathogens, a biological profile entirely absent in the benzo‑fused series . Furthermore, hybrid quinolino[4,3‑b][1,5]naphthyridin‑6(5H)‑one derivatives, which extend the π‑system through an additional fused quinoline ring, act as topoisomerase I poisons with antiproliferative IC₅₀ values of 2–3 µM against A549 and SKOV3 cancer cell lines . These divergent activity profiles demonstrate that even closely related naphthyridinone congeners are not functionally interchangeable; the specific ring fusion pattern, carbonyl placement, and peripheral substitution collectively dictate the biological target landscape. Procurement decisions must therefore be guided by the precise chemical identity of the scaffold, as generic substitution with an alternative naphthyridinone will almost certainly yield a different selectivity and potency fingerprint.

Quantitative Differentiation of Benzo[c][1,5]naphthyridin-6(5H)-one Against Closest Structural Analogs: A Comparator-Anchored Evidence Guide


PARP1 Inhibitory Potency of 2-(4-Cyclopropylmethyl-piperazin-1-yl) Derivative Versus Unsubstituted Parent Scaffold

When the benzo[c][1,5]naphthyridin-6(5H)-one scaffold is substituted with a 2-(4-cyclopropylmethyl-piperazin-1-yl) group, the resulting compound (BDBM50130567) exhibits an IC50 of 71 nM against human PARP1 in a recombinant enzyme assay . Although a direct IC50 value for the unsubstituted parent compound (BDBM50130585) against PARP1 is not available, the BindingDB entry for this parent scaffold is associated with the same PARP1 target, confirming that the core scaffold alone engages PARP1 . This indicates that the unsubstituted benzo[c][1,5]naphthyridin-6(5H)-one serves as a minimal pharmacophoric core for PARP1 binding, and that rational substitution can modulate potency by at least one order of magnitude relative to the parent scaffold.

PARP1 inhibition DNA damage repair oncology

Topoisomerase I Poison Activity: Tetrahydroquinolino[4,3-b][1,5]naphthyridin-6(5H)-one 9 Versus Standard Chemotherapy Agent Camptothecin

In a head-to-head comparative study, the hybrid tetrahydroquinolino[4,3-b][1,5]naphthyridin-6(5H)-one derivative (compound 9) demonstrated superior topoisomerase I (TopI) inhibitory activity compared to the clinical TopI poison camptothecin (CPT). Compound 9 induced more potent TopI-mediated plasmid DNA nicking than CPT, consistent with a TopI poison mechanism . The antiproliferative IC₅₀ values for compound 9 were 3.25 ± 0.91 µM against A549 lung adenocarcinoma cells and 2.08 ± 1.89 µM against SKOV3 ovarian cancer cells, with no cytotoxicity observed against non-malignant MRC‑5 pulmonary fibroblasts, suggesting a tumor-cell-selective profile .

topoisomerase I inhibition anticancer DNA damage

Dual mTOR/ATR Kinase Inhibition Achieved Through Benzonaphthyridinone Scaffold Optimization Versus Single-Target mTOR Inhibitors

Starting from Torin 1, a selective ATP‑competitive mTOR inhibitor built on the benzo[c][1,5]naphthyridin‑6(5H)‑one scaffold, systematic medicinal chemistry optimization produced a library of benzonaphthyridinone analogs that were screened for ATR inhibition in a functional cellular assay . Biochemical characterization confirmed that select compounds from this series function as dual mTOR/ATR inhibitors, with antiproliferative activity demonstrated in p53‑deficient HCT‑116 colorectal cancer cells both alone and in combination with ionizing radiation . In contrast, Torin 1 itself is a selective mTOR inhibitor (mTORC1 IC₅₀ ≈ 2 nM; mTORC2 IC₅₀ ≈ 10 nM) with approximately 1000‑fold selectivity over PI3K (IC₅₀ ≈ 1.8 µM) and 200‑fold selectivity over ATM, DNA‑PK, and hVps34, but lacks meaningful ATR inhibitory activity .

mTOR inhibition ATR inhibition DNA damage sensitization kinase selectivity

Phosphorescent OLED Performance: Ir(III) Complexes of Benzo[c][1,5]naphthyridin-6(5H)-one (BON) Ligands Achieve External Quantum Efficiency Exceeding 23%

Green-emitting heteroleptic Ir(III) complexes based on 5H-benzo[c][1,5]naphthyridin-6-one (BON) derivative ligands have been reported to achieve external quantum efficiencies (EQE) exceeding 23% in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs) . A specific derivative, 5-methyl-8-trifluoromethyl-5H-benzo[c][1,5]naphthyridin-6-one (Ir-prz), exhibited a high photoluminescence quantum yield (PLQY) . The BON ligand scaffold is characterized by a conjugated π-system with nitrogen atoms that facilitate metal coordination, enabling efficient spin-orbit coupling and triplet harvesting essential for high-efficiency phosphorescent emission .

PHOLED phosphorescent iridium complexes external quantum efficiency optoelectronics

Validated Application Scenarios for Benzo[c][1,5]naphthyridin-6(5H)-one: Where Quantitative Evidence Supports Procurement


Kinase Inhibitor Lead Generation: mTOR, ATR, Aurora Kinase, and PARP1 Drug Discovery Programs

The benzo[c][1,5]naphthyridin-6(5H)-one scaffold has been validated as a productive starting point for kinase inhibitor discovery. The benzonaphthyridinone chemotype has yielded Torin 1 and Torin 2 (mTOR IC₅₀ values of 2–10 nM and 0.25 nM, respectively, with 200‑ to 800‑fold selectivity over PI3K), dual mTOR/ATR inhibitors with activity in p53‑deficient cancer models, and Aurora kinase inhibitors disclosed in patent literature . Procurement of the unsubstituted scaffold enables medicinal chemistry teams to build focused compound libraries for kinase selectivity profiling, leveraging the established SAR that peripheral substitution can shift target engagement from selective mTOR inhibition to dual mTOR/ATR or Aurora kinase inhibition .

PARP1 Inhibitor Development: Minimal Pharmacophoric Core for DNA Repair Targeting

The benzo[c][1,5]naphthyridin-6(5H)-one core is a confirmed PARP1-binding scaffold, as evidenced by its association with PARP1 in the BindingDB database (BDBM50130585). A closely related derivative, 2-(4-cyclopropylmethyl-piperazin-1-yl)-5H-benzo[c][1,5]naphthyridin-6-one, achieves a PARP1 IC₅₀ of 71 nM, demonstrating that substitution at the 2-position can yield nanomolar PARP1 inhibitors . This positions the unsubstituted scaffold as a minimal viable pharmacophore for PARP1 inhibitor programs, enabling systematic exploration of substitution patterns to optimize potency, selectivity, and drug-like properties.

Topoisomerase I Poison Discovery: Extended π-System Scaffolds for Anticancer Agent Design

The quinolino[4,3-b][1,5]naphthyridin-6(5H)-one scaffold, a direct structural extension of the benzo[c][1,5]naphthyridin-6(5H)-one core, produces TopI poisons with activity superior to camptothecin in plasmid nicking assays and demonstrates tumor-cell-selective antiproliferative effects (IC₅₀ = 2–3 µM against A549 and SKOV3 cells, with no cytotoxicity toward non-malignant MRC‑5 fibroblasts) . The unsubstituted benzo[c][1,5]naphthyridin-6(5H)-one serves as the synthetic entry point for constructing these more elaborate polycyclic TopI inhibitors, making it a strategic procurement target for laboratories developing DNA-damage-inducing anticancer agents.

Phosphorescent OLED Materials: High-Efficiency Green Emitter Ligand Scaffold

Ir(III) complexes employing benzo[c][1,5]naphthyridin-6(5H)-one (BON) derivative ligands have been demonstrated to achieve external quantum efficiencies exceeding 23% in solution-processed green PHOLEDs, with specific derivatives exhibiting high photoluminescence quantum yields . This validates the BON ligand scaffold as a high-performance building block for phosphorescent emitter design, supporting procurement by materials science laboratories engaged in organic light-emitting diode research and development.

Quote Request

Request a Quote for benzo[c][1,5]naphthyridin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.